2-[4-(diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[4-(Diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a substituted isoindole-1,3-dione derivative characterized by a diethylamino group attached to a but-2-yn-1-yl chain at the 2-position of the isoindole ring. This compound belongs to a broader class of phthalimide analogs, which are widely studied for their pharmacological properties, including enzyme inhibition and receptor modulation . The diethylamino and alkyne substituents may influence its solubility, pharmacokinetics, and binding affinity to biological targets such as phosphodiesterases (PDEs) or serotonin receptors .
Properties
IUPAC Name |
2-[4-(diethylamino)but-2-ynyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-17(4-2)11-7-8-12-18-15(19)13-9-5-6-10-14(13)16(18)20/h5-6,9-10H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWGBLHKQDVWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound features a diethylamino group and an isoindole core, contributing to its unique pharmacological profile. The presence of the butynyl moiety enhances its lipophilicity, potentially improving membrane permeability.
The biological activity of isoindole derivatives often involves interaction with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures can inhibit key enzymes such as:
- Cyclooxygenase (COX) : Involved in inflammation pathways.
- Acetylcholinesterase : Targeted for Alzheimer's disease treatment.
The mechanisms may include modulation of inflammatory pathways by downregulating pro-inflammatory cytokines like TNF-alpha and IL-6 while upregulating anti-inflammatory factors such as IL-10 .
1. Anti-inflammatory Activity
Studies have shown that isoindole derivatives exhibit significant anti-inflammatory effects. For instance, in vitro assays demonstrated that certain derivatives inhibited albumin denaturation by up to 83% at a concentration of 500 µg/ml . This suggests a strong potential for developing anti-inflammatory agents from this compound class.
2. Analgesic Effects
Compounds similar to this compound have been evaluated for analgesic properties. In tests comparing various phthalimide derivatives, some exhibited potent analgesic effects comparable to established medications like diclofenac .
3. Antimicrobial Activity
Research indicates that isoindole derivatives possess antimicrobial properties against various pathogens. The structural characteristics allow for interaction with microbial enzymes or membranes, leading to inhibition of growth or viability .
Case Study 1: Anti-inflammatory Evaluation
In a study assessing the anti-inflammatory potential of several isoindole derivatives, it was found that compounds with similar structures to this compound showed significant inhibition of nitric oxide production in macrophages stimulated with LPS. This highlights the compound's potential in treating inflammatory diseases .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of isoindole derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could reduce oxidative damage and apoptosis in neuronal cultures exposed to neurotoxic agents .
Comparative Analysis with Similar Compounds
A comparison table illustrates the biological activities of selected isoindole derivatives alongside 2-[4-(diethylamino)but-2-yn-1-y]-2,3-dihydro-1H-isoindole-1,3-dione:
| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-[4-(diethylamino)but-2-yn-1-y]-2,3-dihydro... | High | Moderate | Moderate |
| N-Alkyl/aryloalkyl phthalimides | Moderate | High | High |
| Benzylamino derivatives | High | High | Moderate |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoindole framework followed by functionalization with diethylamino and butynyl groups. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. Studies have shown that 2-[4-(diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has effective activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds similar to this have shown comparable inhibition zones to standard antibiotics like gentamicin in vitro studies against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has demonstrated promising anticancer effects in various cell lines. A study indicated that it inhibits cell proliferation and induces apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the isoindole core can enhance its antiproliferative activity . Notably:
- Case Study : In vitro tests revealed that the compound significantly reduces viability in colon cancer (Caco-2) and colorectal cancer (HCT116) cell lines .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through free radical scavenging assays. It has been reported to possess a notable IC50 value indicating its effectiveness in neutralizing free radicals, which is crucial for preventing oxidative stress-related diseases .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective properties of this compound in models of neurodegenerative diseases such as Alzheimer's. It appears to improve cognitive function and reduce neuroinflammation markers .
Summary of Biological Activities
Comparison with Similar Compounds
Key Findings :
- Alkyne chains (e.g., but-2-yn-1-yl) may enhance target binding via hydrophobic interactions, as seen in PDE10A inhibitors .
- Diethylamino groups improve solubility and may modulate serotonin receptor (5-HTR) affinity compared to methylamino or aryl substituents .
- Aromatic substituents (e.g., chlorophenyl) increase structural rigidity but reduce solubility .
Physicochemical and Pharmacokinetic Properties
Insights :
- Hydrophilic substituents (e.g., hydroxymethyl) increase aqueous solubility but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
